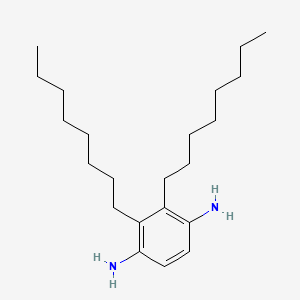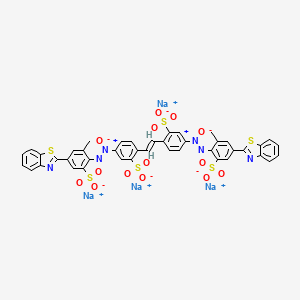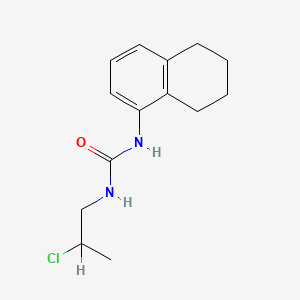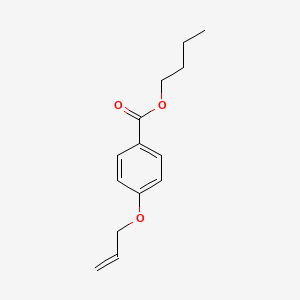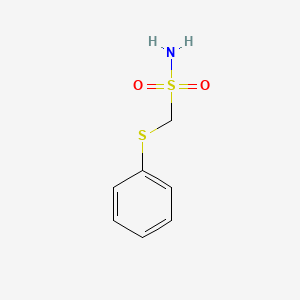
Phenylsulfanylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylsulfanylmethanesulfonamide is an organosulfur compound characterized by the presence of both sulfonamide and sulfanyl functional groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylsulfanylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the amination of sodium sulfinates with amines, mediated by ammonium iodide, which provides a general and eco-friendly approach to sulfonamide compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions. The use of readily available and low-cost commodity chemicals such as thiols and amines makes this process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Phenylsulfanylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfanyl group to a sulfonyl group.
Reduction: The sulfonamide group can be reduced to produce corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are often employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Phenylsulfanylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
Phenylsulfanylmethanesulfonamide can be compared with other sulfur-nitrogen bond-containing compounds such as sulfenamides, sulfinamides, and sulfonamides. While all these compounds share similar structural features, this compound is unique due to its specific combination of sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity .
Comparison with Similar Compounds
Sulfenamides: Used in the pharmaceutical and polymer industries.
Sulfinamides: Serve as intermediates in the synthesis of sulfoximines and other sulfur-containing compounds.
Sulfonamides: Widely used as antibacterial agents and in various industrial applications.
Properties
CAS No. |
14482-28-1 |
|---|---|
Molecular Formula |
C7H9NO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
phenylsulfanylmethanesulfonamide |
InChI |
InChI=1S/C7H9NO2S2/c8-12(9,10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) |
InChI Key |
HNFAETZSXGZWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


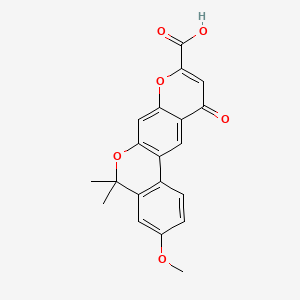
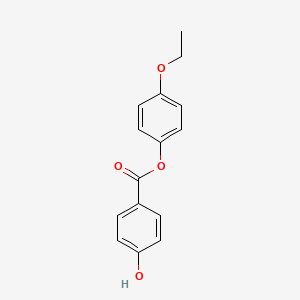
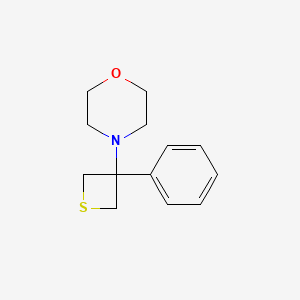
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
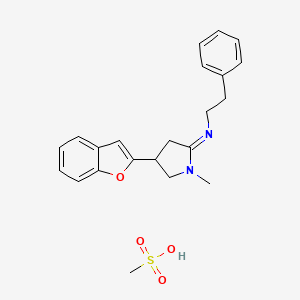
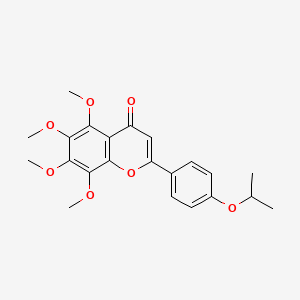
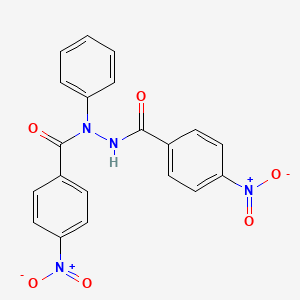
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
